molecular formula C4H6N4OS B2885093 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1177423-60-7

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B2885093
CAS RN: 1177423-60-7
M. Wt: 158.18
InChI Key: MWCLLNXNIDTZAY-UHFFFAOYSA-N
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Description

“5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves various methods. For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of isothiocyanates with amidines .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The molecular structure of thiadiazole derivatives can be characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For example, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, 2-Amino-5-methyl-1,3,4-thiadiazole is a white to light beige crystalline powder .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, have been studied extensively in medicinal chemistry for their potential as anticancer agents . The thiadiazole ring is a versatile scaffold that allows these compounds to cross cellular membranes and interact strongly with biological targets .

Antifungal Activities

A series of novel 1,3,4-thiadiazole derivatives of glucosides, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Activities

The 1,3,4-thiadiazole derivatives also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Anti-Epileptic Agents

1,3,4-thiadiazole moiety, including 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, has shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Pesticide Component

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .

Component of Medicinally Important Enzyme Inhibitors

5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors .

Azo Dyes Component

5-amino-3-methyl-1,2,4-thiadiazole has been used in the synthesis of azo dyes .

Cephalosporin Antibiotics Component

5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics .

Safety And Hazards

The safety and hazards of thiadiazole derivatives can also vary depending on the specific compound. For instance, 2-Amino-5-methyl-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiadiazole derivatives have shown extensive biological activities, and there is an urgent need to develop novel, more effective therapeutics . Future research could focus on the development of improved anticancer therapeutic strategies , as well as the prevention of microbial transmission .

properties

IUPAC Name

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLLNXNIDTZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide

Synthesis routes and methods

Procedure details

To a suspension of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (106 mg, 0.612 mmol) in methanol (1.5 mL) was added 33 wt % ethanol solution of methylamine (0.5 mL, 4.00 mmol). The mixture was stirred at room temperature for 6 h, heated to 70° C. and cooled. The mixture was concentrated, mixed with water and lyophilized to give 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide as a white solid (99 mg). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.69 (q, J=4.8 Hz, 1H), 7.70 (s, 2H) 2.73 (d, J=4.78 Hz, 3H); MS (ES+) m/z: 159 (M+H); LC retention time: 0.44 min (analytical HPLC Method A).
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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